Serratenediol

Catalog No.
S571697
CAS No.
2239-24-9
M.F
C30H50O2
M. Wt
442.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serratenediol

CAS Number

2239-24-9

Product Name

Serratenediol

IUPAC Name

(3S,6R,8S,11R,12S,15S,16R,19S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

InChI

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24-,25-,28-,29+,30-/m0/s1

InChI Key

FMUNNDDBCLRMSL-PIGMOXAFSA-N

SMILES

Array

Synonyms

serrat-14-ene-3 beta,21 alpha-diol, serrat-14-ene-3,21-diol

Canonical SMILES

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H](C3(C)C)O)C

The exact mass of the compound Serratenediol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Serratenediol (CAS 2239-24-9) is a highly specialized, naturally occurring pentacyclic triterpenoid defined by its rare seven-membered C-ring, which establishes the foundational serratane skeleton [1]. Primarily isolated from Lycopodiaceae (such as Huperzia serrata) and Pinaceae species, this compound is highly valued in procurement as a definitive chemotaxonomic reference standard and a rigid structural scaffold for semi-synthetic derivatization[2]. Unlike more ubiquitous triterpenoids, serratenediol features distinct C-3 and C-21 hydroxyl groups flanking its central ring, conferring specific solubility profiles—soluble in chloroform, dichloromethane, and ethyl acetate—that facilitate straightforward chromatographic isolation and downstream synthetic processing [3]. Its primary commercial utility lies in botanical extract authentication, oncology research, and as a stereochemically exact starting material for complex serratane-type library generation [2].

Substituting serratenediol with common pentacyclic triterpenoids like oleanolic acid, ursolic acid, or lupeol fundamentally compromises both analytical and functional workflows [1]. Structurally, generic triterpenoids possess standard six-membered C-rings (oleanane or ursane types), which completely alter the molecule's 3D conformation, steric hindrance, and receptor binding affinities [2]. In botanical quality control, utilizing a generic triterpenoid fails to authenticate Huperzia or Pinus extracts, as the unique serratane skeleton is the specific chemotaxonomic biomarker required to detect adulteration [3]. Furthermore, in synthetic applications, attempting to build the seven-membered serratane core de novo requires a complex, multi-step enantioselective synthesis with low overall yields, making the procurement of isolated natural serratenediol economically and practically indispensable for derivative generation[4].

Superior Baseline Chemopreventive Activity vs. Oleanolic Acid

In comparative in vitro assays evaluating the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA, serratenediol demonstrated potent inhibitory effects without exhibiting cytotoxicity [1]. When benchmarked against oleanolic acid, a standard triterpenoid control, serratenediol exhibited a stronger inhibitory profile, establishing it as a more active baseline scaffold for chemopreventive drug design [1].

Evidence DimensionInhibitory effect on EBV-EA activation
Target Compound DataStrong inhibition with zero cytotoxicity
Comparator Or BaselineOleanolic acid (Standard triterpenoid control)
Quantified DifferenceSerratenediol demonstrates a stronger inhibitory effect on EBV-EA activation than the representative oleanolic acid control.
ConditionsIn vitro EBV-EA activation assay using TPA as a promoter

Justifies the selection of serratenediol over cheaper, generic triterpenoids when developing high-efficacy antiviral or cancer chemopreventive libraries.

Procurement Efficiency vs. De Novo Synthesis of the Serratane Core

The unique seven-membered C-ring of serratenediol makes it synthetically demanding to construct from scratch. De novo enantioselective synthesis requires over 15 steps, culminating in a MeAlCl2-catalyzed tricyclization that yields only 21% of the final product from its immediate precursor [1]. Procuring highly purified natural serratenediol bypasses this entire low-yield pathway, providing immediate access to the stereochemically exact (3S,21R)-diol core for downstream functionalization[1].

Evidence DimensionSynthetic steps and core yield
Target Compound DataProcured natural Serratenediol (0 steps to core)
Comparator Or BaselineDe novo synthesis (15+ steps, 21% yield in final tricyclization step)
Quantified DifferenceProcurement eliminates >15 synthetic steps and avoids a 79% material loss during the critical biomimetic ring-closing step.
ConditionsLaboratory-scale synthesis of serratane derivatives

Drastically reduces time-to-result and material costs for medicinal chemistry teams focused on structure-activity relationship (SAR) studies of serratane analogs.

Chromatographic Processability vs. Polar Serratane Analogs

Within natural extracts (e.g., Pinus bark), serratenediol co-occurs with highly polar, polyoxygenated serratane analogs (such as Triterpenes A, B, and C) [1]. While these polar analogs are heavily retained on chromatographic columns and exhibit poor solubility in common organic solvents, serratenediol is readily soluble in chloroform, dichloromethane, and ethyl acetate [REFS-1, REFS-2]. This distinct solubility profile allows serratenediol to be easily eluted and purified, ensuring high recovery rates during bulk processing and formulation [1].

Evidence DimensionOrganic solvent solubility and column retention
Target Compound DataSerratenediol (Soluble in CHCl3, DCM; readily eluted)
Comparator Or BaselinePolyoxygenated serratanes (Insoluble in common organics; highly retained)
Quantified DifferenceSerratenediol enables standard normal-phase purification, avoiding the complex derivatization (e.g., acetylation) required to solubilize and isolate polar analogs.
ConditionsStandard column chromatography and TLC purification workflows

Ensures reliable handling, high processability, and predictable scale-up behavior in industrial extraction and synthetic workflows.

Analytical Reference Standard for Botanical Authentication

Due to its unique serratane skeleton, serratenediol is an essential chemotaxonomic marker for the QA/QC of Huperzia serrata and Pinus species extracts [1]. It allows analytical chemists to reliably differentiate genuine raw materials from adulterants that only contain generic oleanane or ursane triterpenoids, ensuring supply chain integrity[2].

Starting Scaffold for Semi-Synthetic Chemopreventive Libraries

Leveraging its superior baseline activity against EBV-EA activation compared to oleanolic acid, serratenediol serves as an ideal precursor for synthesizing novel antiviral and cancer chemopreventive agents [3]. Its reactive C-3 and C-21 hydroxyl groups provide orthogonal sites for targeted derivatization without the need to synthesize the complex seven-membered C-ring de novo[4].

Positive Control in Apoptosis and Oncology Assays

Serratenediol demonstrates significant, dose-dependent growth inhibitory effects on human HL-60 leukemia cells by regulating the Bax/Bcl-xL ratio[5]. Consequently, it is procured as a reliable, bioactive positive control in in vitro oncology models evaluating triterpenoid-induced apoptosis [5].

XLogP3

7.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

442.381080833 Da

Monoisotopic Mass

442.381080833 Da

Heavy Atom Count

32

Appearance

Powder

Wikipedia

Serratenediol

Dates

Last modified: 09-14-2023

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